molecular formula C13H13ClN2O2 B3367667 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 187998-36-3

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3367667
CAS RN: 187998-36-3
M. Wt: 264.71 g/mol
InChI Key: WZXHVMZFVCBILW-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a type of pyrazoline derivative . Pyrazolines are known for their wide range of biological activities, including antibacterial, antioxidant, antiproliferative, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of this compound involves reacting hydrazine hydrate and its derivatives with (2)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one . This reaction is prepared by the base-catalyzed Claisen-Schmidt condensation reaction of 4-(propan-2-yl)benzaldehyde and 4-chloroacetophenone .


Molecular Structure Analysis

The molecular structure of this compound is derived from its synthesis process. It contains a pyrazoline core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Claisen-Schmidt condensation and the reaction with hydrazine hydrate and its derivatives .

Scientific Research Applications

Heterocyclic Compounds in Organic Chemistry

Pyrazole carboxylic acid derivatives are notable for their broad biological activities, which include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds serve as significant scaffold structures in heterocyclic compounds due to their versatile synthetic applicability and diverse biological activities. The synthesis and biological applications of these derivatives offer a vast potential for the development of new therapeutic agents, guiding medicinal chemistry research (Cetin, 2020).

Contributions to Anticancer Agents Development

Knoevenagel condensation products, including pyrazole carboxylic acid derivatives, have shown significant potential in anticancer research. These compounds are synthesized through reactions involving carbonyl functionalities and active methylenes, generating a library of chemical compounds with remarkable anticancer activity. Their ability to target various cancer targets such as DNA, microtubules, Topo-I/II, and kinases illustrates the chemical versatility and therapeutic potential of these derivatives in cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Synthesis and Bioevaluation

The synthesis and bioevaluation of novel pyrazole derivatives have been a focal point of research due to their wide range of agrochemical and pharmaceutical activities. These compounds exhibit potential physical and chemical properties, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. Their synthesis under various conditions highlights the adaptability of pyrazole derivatives in developing new therapeutic and agrochemical products (Sheetal et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, including pyrazole carboxylic acid derivatives, has revealed their inhibitory effects on microbes at concentrations below the desired yield and titer. These findings are crucial for the development of more robust microbial strains for the production of biofuels and biorenewable chemicals, demonstrating the importance of understanding the interactions between these compounds and biocatalysts (Jarboe, Royce, & Liu, 2013).

properties

IUPAC Name

1-(4-chlorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8(2)12-11(13(17)18)7-15-16(12)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXHVMZFVCBILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165301
Record name 1-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

CAS RN

187998-36-3
Record name 1-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187998-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 1-(4-chlorophenyl)-5-isopropyl-pyrazole-4-carboxylate (26.0 g, 96.7 mmol) and lithium hydroxide monohydrate (10.0 g, 238 mml) in MeOH (60 mL), THF (60 mL), and H2O (30 mL) was heated at 80° C. for 3 h. The reaction mixture was cooled to room temperature, acidified with 1 N aqueous HCl, and extracted with EtOAc (600 ml). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 1-(4-chlorophenyl)-5-isopropylpyrazole-4-carboxylic acid (24.0 g, 97%).
Name
methyl 1-(4-chlorophenyl)-5-isopropyl-pyrazole-4-carboxylate
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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